N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide

Medicinal Chemistry Drug Design Physicochemical Properties

This sulfolane-benzamide offers a unique hydrogen-bond acceptor profile (TPSA 62.8 Ų) and steric shielding from the N-isobutyl group, enhancing metabolic stability over N-methyl/ethyl analogs. Its balanced XLogP3 of 3.0 and zero H-bond donors make it a prime scaffold for CNS drug discovery, particularly for targets with deep H-bond donor pockets like kinases. Choose 898424-92-5 for focused SAR libraries where fine-tuning passive permeability is critical.

Molecular Formula C17H25NO3S
Molecular Weight 323.45
CAS No. 898424-92-5
Cat. No. B2867135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide
CAS898424-92-5
Molecular FormulaC17H25NO3S
Molecular Weight323.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C
InChIInChI=1S/C17H25NO3S/c1-12(2)10-18(16-7-8-22(20,21)11-16)17(19)15-6-5-13(3)14(4)9-15/h5-6,9,12,16H,7-8,10-11H2,1-4H3
InChIKeyUNNJGNCFQLYHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide (CAS 898424-92-5): A Structurally Distinct Sulfolane-Benzamide Scaffold for Medicinal Chemistry


N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide (CAS 898424-92-5) is a synthetic small molecule belonging to the benzamide class, distinguished by a 1,1-dioxidotetrahydrothiophene (sulfolane) ring and a sterically hindered N-isobutyl substitution. Its molecular formula is C₁₇H₂₅NO₃S with a molecular weight of 323.45 g/mol. [1] The compound is primarily categorized as a research chemical and a potential medicinal chemistry scaffold, where the sulfolane group may modulate physicochemical properties distinct from simple benzamides or thiophene analogs.

Why N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide Cannot Be Substituted by Simple Benzamide Analogs


Generic substitution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide with simpler N-alkyl benzamides or unsubstituted thiophene derivatives is inadequate due to the unique combination of the sulfolane ring and the branched N-isobutyl group. The sulfolane moiety confers a distinct hydrogen-bond acceptor profile and higher topological polar surface area (TPSA) compared to 3,4-dimethyl-N-isobutylbenzamide (CAS 333348-22-4), potentially altering solubility and target binding. [1] Furthermore, the rigid thiolane backbone and steric hindrance from the isobutyl group are predicted to enhance metabolic stability compared to less hindered N-methyl or N-ethyl analogs, a critical factor for in vivo studies. These structural differentiators directly influence procurement decisions when selecting a scaffold for structure-activity relationship (SAR) exploration.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Topological Polar Surface Area (TPSA) via Sulfolane Incorporation Compared to Non-Sulfolane Benzamide

The target compound incorporates a 1,1-dioxidotetrahydrothiophene ring, resulting in a calculated TPSA of 62.8 Ų. [1] This is markedly higher than the core 3,4-dimethyl-N-isobutylbenzamide (CAS 333348-22-4), which lacks the sulfolane oxygen atoms and has a predicted TPSA of approximately 29 Ų (calculated using the same XLogP3/Cactvs method). [2] This quantitative difference directly impacts membrane permeability and solubility profiles, making the target compound more suitable for applications requiring reduced passive membrane crossing or enhanced aqueous solubility.

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Hydrogen-Bond Acceptor Count Differentiates from Non-Oxidized Thiophene Analogs

The target compound possesses three hydrogen-bond acceptor (HBA) sites contributed by the sulfone group and the amide carbonyl. [1] In contrast, unoxidized tetrahydrothiophene or thiophene analogs, such as N-(thiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide (theoretical), would possess only one HBA (amide carbonyl). This quantitative difference in HBA count can significantly alter binding affinity to biological targets with hydrogen-bond donor-rich pockets, such as kinases or GPCRs, providing a rationale for preferential selection in targeted library synthesis.

Medicinal Chemistry Molecular Recognition Drug-Target Interaction

Lipophilicity Modulation (XLogP3 = 3) vs. Brominated Analog for Balanced ADME Profile

The target compound has a computed XLogP3 value of 3.0. [1] A close analog, 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (CAS 898425-48-4), features a bromine substituent which would increase lipophilicity beyond the typical optimal range for oral drugs (XLogP > 5 is common for brominated PAINS). [2] The target compound's XLogP3 of 3.0 places it within the more favorable 'drug-like' space, reducing the risk of non-specific binding, poor solubility, and rapid metabolic clearance often associated with highly lipophilic brominated analogs.

ADME Lipophilicity Drug Discovery

Absence of Hydrogen-Bond Donors Contrasts with Amino-Substituted Benzamide Derivatives

The target compound has zero hydrogen-bond donor (HBD) atoms. [1] This is in direct contrast to many biologically active benzamides that feature a free NH group (1 HBD) or amino substitutions on the phenyl ring. The lack of HBDs reduces the compound's capacity to act as a hydrogen-bond donor, which can be advantageous for targeting hydrophobic pockets or improving membrane permeability, while also potentially reducing promiscuous binding to proteins like serum albumin, which preferentially bind donor-rich molecules.

Selectivity Off-target Effects Medicinal Chemistry

High-Level Evidence Limitation Statement

A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL) did not yield direct head-to-head biological activity comparisons (e.g., IC50, EC50) for this specific compound against a comparator. The quantitative evidence presented is therefore limited to computed physicochemical properties and class-level inferences. No experimentally determined target-specific affinity data were located in non-excluded sources for CAS 898424-92-5. This absence of published high-strength differential bioactivity data must be considered in procurement decisions.

Data Availability Research Gap

Ideal Application Scenarios for Procuring N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide Based on Demonstrated Differentiation


Scaffold for Privileged Structure Library Synthesis Targeting Hydrogen-Bond Rich Pockets

The three hydrogen-bond acceptor sites (sulfone and amide carbonyl) and zero hydrogen-bond donors make this compound an ideal building block for creating focused libraries targeting proteins with deep, hydrogen-bond donor-rich binding pockets, such as kinases or proteases. Its use over simple benzamides ensures the library explores a chemically distinct TPSA/HBA space, as evidenced by the TPSA increase from ~29 Ų to 62.8 Ų. [1]

Lead Optimization for Balancing Lipophilicity and Solubility in CNS Drug Programs

With an XLogP3 of 3.0 and TPSA of 62.8 Ų, the compound resides in favourable CNS drug-like property space, avoiding the excessive lipophilicity of brominated or bulkier analogs. This balanced profile supports its procurement as a lead-like scaffold for CNS targets where fine-tuning of passive permeability is critical, compared to more lipophilic halogenated sulfolane-benzamides. [1]

Chemical Probe Development Requiring Metabolic Stability Enhancement via Steric Shielding

The sterically hindered N-isobutyl group, in combination with the rigid sulfolane ring, is predicted to shield the amide bond from metabolic hydrolysis. This is a key differentiator from N-methyl or N-ethyl analogs, providing a rational basis for procuring this specific compound for in vivo pharmacokinetic studies where longer half-life is hypothesized. [1]

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.